molecular formula C6H13ClN2O B1288997 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride CAS No. 35855-14-2

2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride

Cat. No. B1288997
Key on ui cas rn: 35855-14-2
M. Wt: 164.63 g/mol
InChI Key: NGAVFGYUPVIDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109219B2

Procedure details

tert-Butoxycarbonylaminoacetic acid (876 mg, 5.00 mmol) and N-methylmorpholine (506 mg, 5.00 mmol) were dissolved in tetrahydrofuran (20 ml). After isobutyl chloroformate (683 mg, 5.00 mmol) was added dropwise at below −15° C. and the reaction mixture was stirred for 30 minutes, pyrrolidine (782 mg, 11.0 mmol) was added at below −15° C. and the reaction mixture was further stirred at 0° C. for 30 minutes. The reaction mixture was partitioned between ethyl acetate and 1N aqueous solution of sodium hydroxide. The organic layer was washed with 1N hydrochloric acid, a saturated aqueous solution of sodium hydrogencarbonate and brine, and was dried over anhydrous magnesium sulfate. The solvent was distilled off, and the obtained residue was dissolved in a solvent mixture of ethyl acetate (10 ml)-tetrahydrofuran (5 ml). 4N hydrochloric acid Ethyl acetate solution (5 ml) was added and the reaction mixture was stirred at room temperature for 18 hours. After the solvent was distilled off, ethyl acetate was added to the crude product to precipitate crystals; and the crystals were filtered off and dried under aeration to yield 2-amino-1-(pyrrolidin-1-yl)ethanone hydrochloride (573 mg, 4.16 mmol, 84%) as white crystals.
Quantity
876 mg
Type
reactant
Reaction Step One
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
683 mg
Type
reactant
Reaction Step Two
Quantity
782 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][C:10](O)=[O:11])=O)(C)(C)C.CN1CCOCC1.[Cl:20]C(OCC(C)C)=O.[NH:28]1[CH2:32][CH2:31][CH2:30][CH2:29]1>O1CCCC1>[ClH:20].[NH2:8][CH2:9][C:10]([N:28]1[CH2:32][CH2:31][CH2:30][CH2:29]1)=[O:11] |f:5.6|

Inputs

Step One
Name
Quantity
876 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Name
Quantity
506 mg
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
683 mg
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
782 mg
Type
reactant
Smiles
N1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was further stirred at 0° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and 1N aqueous solution of sodium hydroxide
WASH
Type
WASH
Details
The organic layer was washed with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogencarbonate and brine, and was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the obtained residue was dissolved in a solvent mixture of ethyl acetate (10 ml)-tetrahydrofuran (5 ml)
ADDITION
Type
ADDITION
Details
4N hydrochloric acid Ethyl acetate solution (5 ml) was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the crude product
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
and the crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried under aeration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.NCC(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.16 mmol
AMOUNT: MASS 573 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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